1-(2-(2-chlorophenyl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted at the 1-position with a 2-(2-chlorophenyl)-2-oxoethyl group and at the 3-position with a pyrrolidin-1-ylsulfonyl moiety.
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-oxoethyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-14-7-2-1-6-13(14)15(21)12-19-9-5-8-16(17(19)22)25(23,24)20-10-3-4-11-20/h1-2,5-9H,3-4,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZXWXVXXQSBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-chlorophenyl)-2-oxoethyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one, with CAS Number 1396809-31-6, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17ClN2O4S
- Molecular Weight : 380.8 g/mol
- Structure : The compound features a pyridine ring, a pyrrolidine moiety, and a chlorophenyl group, contributing to its diverse biological activities.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, derivatives of pyrrolidinones have been shown to effectively reduce seizure activity in various animal models. A study highlighted that specific substitutions on the pyridine ring enhance anticonvulsant efficacy, suggesting a structure-activity relationship (SAR) that could be applicable to our compound as well .
Cytotoxicity and Antiproliferative Effects
The compound has demonstrated notable cytotoxic effects against several cancer cell lines. In vitro studies report that it inhibits cell proliferation in human cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the chlorophenyl group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity .
Anti-inflammatory Properties
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In models of neuroinflammation, it has been observed to reduce the production of pro-inflammatory cytokines and nitric oxide in activated microglia, indicating potential for treating neurodegenerative diseases characterized by inflammation .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : Its structural components suggest potential interactions with neurotransmitter receptors or other cellular targets critical for modulating biological responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Anticonvulsant Study : A derivative exhibited protective effects in animal models of epilepsy, significantly reducing seizure frequency and duration .
- Cytotoxicity Assessment : A related compound demonstrated potent growth inhibition across various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research highlighted the ability of similar compounds to mitigate neuroinflammatory responses in models of Parkinson's disease, suggesting therapeutic potential for neurodegenerative conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Activity
The compound has been explored for its potential as a cyclooxygenase (COX) inhibitor , specifically targeting COX-II, which is implicated in inflammatory processes. Research indicates that derivatives of pyrrolidine-based compounds exhibit selective inhibition of COX-II with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib. For instance, studies have shown that modifications to the pyrrolidine structure can enhance selectivity and potency against COX-II, making these compounds promising candidates for anti-inflammatory therapies .
Analgesic Properties
In addition to its anti-inflammatory effects, the compound has demonstrated significant analgesic properties . Studies involving related pyrrolidine derivatives have reported effective pain relief in animal models, suggesting that the compound may modulate pain pathways effectively. The analgesic mechanisms are believed to involve central nervous system pathways, similar to other analgesics .
Anticonvulsant Activity
The anticonvulsant potential of this compound has also been investigated. Research has indicated that certain derivatives exhibit promising activity against seizures, potentially through modulation of neurotransmitter systems involved in seizure activity. The introduction of specific functional groups has been shown to improve the anticonvulsant efficacy while maintaining a favorable safety profile .
Case Study 1: COX-II Inhibition
A study published in ACS Omega evaluated a series of pyrrolidine derivatives for their COX-II inhibitory activity. Among these compounds, one derivative showed an IC50 value significantly lower than that of Celecoxib, indicating enhanced potency and selectivity towards COX-II inhibition .
Case Study 2: Antinociceptive Effects
In another study focused on the antinociceptive effects of pyrrolidine derivatives, researchers found that specific modifications led to increased efficacy in pain models, with some compounds achieving over 70% inhibition compared to control groups . This suggests a strong potential for clinical applications in pain management.
Comparative Data Table
Chemical Reactions Analysis
Reactivity of the Sulfonyl Group
The pyrrolidin-1-ylsulfonyl moiety exhibits moderate electrophilicity, enabling:
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Nucleophilic Substitution : Reacts with amines or thiols to form sulfonamides or sulfonyl thioethers .
Example:Yields range from 60–85% under mild conditions (25–50°C, DMF) .
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Hydrolysis : Acidic or basic conditions cleave the sulfonamide bond, yielding pyrrolidine and sulfonic acid derivatives .
Pyridin-2(1H)-one Core Reactivity
The pyridinone ring participates in:
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Oxidation : Copper-catalyzed oxidation at the α-C position forms pyridin-2-yl-methanones .
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Electrophilic Aromatic Substitution : Limited due to electron-withdrawing sulfonyl group; halogenation occurs at position 5 or 6.
2-Chlorophenyl Ketone Side Chain
The ketone and aryl chloride groups enable:
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Keto-Enol Tautomerism : Stabilizes intermediates in nucleophilic acyl substitutions.
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Cross-Coupling Reactions : Suzuki-Miyaura coupling via Pd catalysis replaces chloride with aryl/heteroaryl groups .
Hydrolysis of Acetamide Linkage
Under acidic (HCl) or basic (NaOH) conditions:
Oxidation of Pyridinone
Controlled oxidation with KMnO<sub>4</sub> or Cu catalysts:
Sulfonamide Substitution
Reaction with primary amines:
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- Aromatic Substitution Position : The ortho-chloro group in the main compound may enhance steric interactions compared to para-substituted analogues (e.g., StA-MAT-7). Methoxy groups (StA-MAT-6) improve solubility but reduce lipophilicity .
- Sulfonyl Position : Moving the pyrrolidin-1-ylsulfonyl group from C3 (main compound) to C5 () alters electronic distribution and binding interactions.
Pharmacologically Active Analogues
Key Observations :
- Pyridinone Core: Shared across PF-46396, TBOPP, and the main compound, underscoring its role in target engagement.
- Substituent Impact : The tert-butyl group in PF-46396 enhances hydrophobic interactions, while bromine in TBOPP may improve halogen bonding. The main compound’s ortho-chloro group could offer unique steric advantages .
Key Observations :
- Synthetic Accessibility : Yields vary with substituent bulk (e.g., tert-butyl groups lower yields).
- Property Trends : Higher molecular weight and LogP in biphenyl derivatives () suggest reduced aqueous solubility.
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
A multi-step approach is typically employed:
- Step 1 : Condensation of 2-chlorophenylacetone with a pyridin-2(1H)-one precursor to form the 2-oxoethyl moiety.
- Step 2 : Sulfonylation using pyrrolidine-1-sulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) at 0–5°C to minimize side reactions.
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading (e.g., triethylamine) to improve yields. For analogous compounds, yields >80% were achieved via iterative solvent screening .
- Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>98%) by elemental analysis .
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- 2D NMR : Use - HSQC and HMBC to assign quaternary carbons and sulfonamide linkages. For example, HMBC correlations between the pyrrolidinyl protons and the sulfonyl group confirm connectivity .
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve stereochemical uncertainties. A similar pyridin-2(1H)-one derivative showed a dihedral angle of 85.3° between the phenyl and pyridinone rings, critical for activity .
- Mass spectrometry : High-resolution ESI-MS can distinguish between isobaric impurities (e.g., chlorinated byproducts) .
Q. What methodologies are critical for validating purity according to pharmaceutical standards?
- HPLC-UV/HRMS : Use a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to detect impurities at 0.1% levels .
- Elemental analysis : Acceptable deviation ≤0.4% for C, H, N, S.
- Thermogravimetric analysis (TGA) : Ensure thermal stability up to 150°C, as decomposition >5% indicates hygroscopicity risks .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo pharmacokinetic (PK) data be addressed?
- In vitro-in vivo extrapolation (IVIVE) : Use hepatic microsomal assays to predict clearance. For example, if microsomal stability is high (>80% remaining at 1 hour) but in vivo clearance is rapid, consider protein binding or transporter-mediated efflux .
- Species-specific metabolism : Compare metabolite profiles in human vs. rodent hepatocytes. A related IDH1 inhibitor showed species-dependent glucuronidation rates, explaining PK variability .
- Physiologically based PK (PBPK) modeling : Incorporate logP (measured ~2.8) and permeability (Caco-2 assay) to simulate absorption .
Q. What computational strategies predict target interactions, such as kinase inhibition?
- Molecular docking : Use AutoDock Vina with the ERK2 crystal structure (PDB: 4QTB). For pyridin-2(1H)-one derivatives, hydrogen bonding with Met108 and hydrophobic interactions with Leu156 are critical for binding .
- MD simulations : Run 100-ns trajectories to assess binding stability. RMSD <2 Å over the simulation indicates robust target engagement .
- Free energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., chloro vs. fluoro) to prioritize synthetic targets .
Q. What experimental approaches elucidate metabolic pathways in hepatic systems?
- Phase I metabolism : Incubate with human liver microsomes (HLMs) + NADPH. Monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the pyrrolidinyl group) .
- Phase II metabolism : Add UDP-glucuronic acid to detect glucuronides. For example, a sulfonamide-containing analog showed glucuronidation at the pyridinone oxygen .
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to identify electrophilic intermediates. No GSH adducts were detected for structurally related compounds, suggesting low bioactivation risk .
Data Contradiction Analysis
Q. How should conflicting data on bioavailability be resolved?
- Solubility vs. permeability : Use the Biopharmaceutics Classification System (BCS). If solubility is low (<50 µg/mL) but permeability is high (e.g., Papp >1 × 10⁻⁶ cm/s in Caco-2), formulate with cyclodextrins or lipid-based carriers .
- Species differences : Compare AUC values in rodents vs. primates. A sulfonamide-based kinase inhibitor showed 3-fold higher AUC in monkeys due to reduced CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
